![molecular formula C19H21F2N3O4S B2600779 (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone CAS No. 1705742-60-4](/img/structure/B2600779.png)
(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a cyclopropyl group, an oxadiazole ring, a piperidine ring, and a phenyl ring with a sulfonyl and a difluoromethyl group . These groups could potentially contribute to the compound’s reactivity and biological activity.
Molecular Structure Analysis
The structure of the compound would be determined by the arrangement of these functional groups. The cyclopropyl group and the phenyl ring are likely to add significant steric bulk . The oxadiazole ring and the sulfonyl group could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the oxadiazole ring, which is a heterocycle that can participate in various chemical reactions . The difluoromethyl group could potentially be a site of electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the oxadiazole ring could potentially increase the compound’s stability and rigidity .科学的研究の応用
Anti-Infective Agents
Compounds containing the 1,2,4-oxadiazole moiety, such as the one in your query, have been synthesized and studied as potential anti-infective agents . They have shown promising results against a variety of infections, including bacterial, viral, and leishmanial infections .
Anti-Bacterial Activity
Specifically, some 1,2,4-oxadiazole derivatives have demonstrated significant antibacterial activity . This suggests that your compound could potentially be used in the development of new antibacterial drugs.
Anti-Viral Activity
Similarly, 1,2,4-oxadiazole derivatives have also shown anti-viral properties . This indicates a potential application of your compound in the treatment of viral infections.
Anti-Leishmanial Activity
Leishmaniasis is a parasitic disease that is caused by the Leishmania parasite. Some 1,2,4-oxadiazole derivatives have shown anti-leishmanial activity , suggesting another potential application for your compound.
Anti-Cancer Activity
Derivatives of 1,3,4-oxadiazole have shown anti-cancer activity . Although your compound is a 1,2,4-oxadiazole derivative, it’s possible that it could also have anti-cancer properties.
High-Energy Core
Oxadiazoles have been established as a potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . This suggests that your compound could potentially be used in the development of high-energy materials.
Pharmaceutical Compounds
Oxadiazoles have been utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . This indicates that your compound could be used in the design and synthesis of new pharmaceutical compounds.
Energetic Materials
The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials . This suggests another potential application for your compound in the field of energetic materials.
特性
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-[2-(difluoromethylsulfonyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O4S/c20-19(21)29(26,27)15-6-2-1-5-14(15)18(25)24-9-3-4-12(11-24)10-16-22-17(23-28-16)13-7-8-13/h1-2,5-6,12-13,19H,3-4,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSGQIORKCEUCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2S(=O)(=O)C(F)F)CC3=NC(=NO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。